molecular formula C22H24N2O3 B4534852 [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone

Cat. No.: B4534852
M. Wt: 364.4 g/mol
InChI Key: ANQBWTMTFGWQTO-RBUKOAKNSA-N
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Description

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a naphthalene moiety, and an oxazole ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the naphthalene and oxazole groups. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis process and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone can be compared with similar compounds such as:

This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar molecules, making it a valuable subject for further research and development.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14(2)21-20(23-13-27-21)22(26)24-10-9-18(19(25)12-24)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11,13-14,18-19,25H,9-10,12H2,1-2H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQBWTMTFGWQTO-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(N=CO1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Reactant of Route 2
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Reactant of Route 3
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Reactant of Route 4
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Reactant of Route 5
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Reactant of Route 6
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-propan-2-yl-1,3-oxazol-4-yl)methanone

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